molecular formula C19H17NO4 B2976079 (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 623116-23-4

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2976079
CAS No.: 623116-23-4
M. Wt: 323.348
InChI Key: VIQOEZOPHPFCBI-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to 4-methylbenzylidene camphor (4-MBC) , which is a common ingredient in sunscreens . It’s also related to benzylideneacetone , a compound with the linear formula C6H5CH=CHCOCH3 .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 3-[(4-methylbenzylidene)amino]phenol (4MBAP) have been synthesized and characterized using physical constants, IR, NMR, and UV studies .

Mechanism of Action

Target of Action

The primary targets of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate are the neuronal and muscular systems . The compound has been shown to affect the development of these systems in zebrafish embryos .

Mode of Action

This compound interacts with its targets by causing a disorganized pattern of slow muscle fibers and axon pathfinding errors during the innervation of both primary and secondary motor neurons . This interaction leads to abnormal axial curvature and impaired motility in zebrafish embryos .

Biochemical Pathways

The compound affects the biochemical pathways related to somite formation and innervation, which occur during the segmentation period . It also reduces acetylcholinesterase (AChE) activity, which may provide a possible mechanism for the compound’s induced muscular and neuronal defects .

Pharmacokinetics

The compound’s effects on zebrafish embryos were observed when the embryos were exposed to various concentrations of the compound in embryo medium for 3 days .

Result of Action

The molecular and cellular effects of this compound’s action include abnormal axial curvature, impaired motility, a disorganized pattern of slow muscle fibers, and axon pathfinding errors during the innervation of both primary and secondary motor neurons . These effects may result in developmental defects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effects were found to be greatest during the segmentation period, when somite formation and innervation occur . Additionally, the compound’s effects were observed when zebrafish embryos were exposed to the compound in embryo medium .

Properties

IUPAC Name

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-4-6-13(7-5-12)10-17-18(21)15-9-8-14(11-16(15)24-17)23-19(22)20(2)3/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQOEZOPHPFCBI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.